molecular formula C9H23N3O4S2 B14395862 N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide CAS No. 88334-79-6

N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide

Cat. No.: B14395862
CAS No.: 88334-79-6
M. Wt: 301.4 g/mol
InChI Key: OCXCWXRDYQDWQB-UHFFFAOYSA-N
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Description

N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a methylazanediyl group linked to propane-3,1-diyl chains, which are further connected to dimethanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide typically involves the reaction of methylamine with propane-1,3-diol, followed by the introduction of methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Methylamine reacts with propane-1,3-diol to form the intermediate compound.

    Step 2: Methanesulfonyl chloride is added to the reaction mixture, resulting in the formation of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups into amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide compounds.

Scientific Research Applications

N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(Ethylenediyl)di(propane-3,1-diyl)]dimethanesulfonamide
  • N,N’-[(Butanediyl)di(propane-3,1-diyl)]dimethanesulfonamide

Uniqueness

N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

88334-79-6

Molecular Formula

C9H23N3O4S2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[3-[3-(methanesulfonamido)propyl-methylamino]propyl]methanesulfonamide

InChI

InChI=1S/C9H23N3O4S2/c1-12(8-4-6-10-17(2,13)14)9-5-7-11-18(3,15)16/h10-11H,4-9H2,1-3H3

InChI Key

OCXCWXRDYQDWQB-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNS(=O)(=O)C)CCCNS(=O)(=O)C

Origin of Product

United States

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